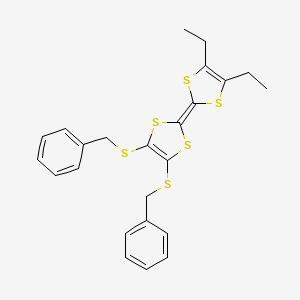

Diethyl bis-(benzylthio)tetrathiafulvalene

Description

Significance of π-Electron Donor Molecules in Contemporary Materials Science

π-electron donor molecules are organic compounds characterized by electron-rich systems that can readily donate electrons. This property is fundamental to the creation of charge-transfer salts and radical-ion salts, which are essential components in a variety of advanced materials. nih.govrsc.org The ability of these molecules to participate in electron transfer processes makes them integral to the development of organic conductors, superconductors, and components for molecular electronics. nih.gov The electronic properties of these materials can be finely tuned by modifying the molecular structure of the π-electron donor, a feature that has driven extensive research in this area. rsc.org The interest in TTF and its derivatives began in the early 1970s with the discovery of the high electrical conductivity of its charge-transfer complex with tetracyanoquinodimethane (TTF-TCNQ). nih.gov

Overview of Tetrathiafulvalene (B1198394) Derivatives as Redox-Active Building Blocks

Tetrathiafulvalene (TTF) is a prime example of a redox-active molecule, capable of undergoing stable, reversible oxidation to form both a radical cation (TTF•+) and a dication (TTF2+). nih.gov This redox activity is central to its function as a building block in materials science. rsc.org By chemically modifying the core TTF structure, researchers can manipulate its electronic and steric properties. These modifications can include the addition of various functional groups, which can influence the molecule's solubility, crystal packing, and intermolecular interactions. researchgate.netresearchgate.net Such functionalization is a key strategy for designing materials with desired properties, such as high electrical conductivity or specific optical responses. researchgate.net The versatility of TTF chemistry has led to the synthesis of a vast library of derivatives, each with unique characteristics and potential applications. rsc.org

Research Trajectory and Academic Importance of Diethyl bis-(benzylthio)tetrathiafulvalene

Within the extensive family of TTF derivatives, this compound represents a specific molecular design. While the broader class of TTF compounds has been the subject of intensive research, leading to numerous publications and applications, publicly available, in-depth research specifically focused on this compound is notably scarce.

Chemical suppliers list the compound, providing basic identifying information.

Interactive Data Table: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 698359-01-2 | matrixscientific.com |

| Molecular Formula | C24H24S6 | matrixscientific.com |

| Molecular Weight | 504.84 g/mol | matrixscientific.com |

Despite its availability, dedicated scholarly articles detailing its synthesis, specific redox potentials, crystal structure, and performance in materials science applications are not readily found in mainstream scientific databases. This suggests that "this compound" may be a compound that has been synthesized, likely as part of a larger library of TTF derivatives for screening purposes, but has not yet been the subject of focused academic study or has been investigated in proprietary research that is not publicly disclosed. Its academic importance, therefore, currently lies in its potential as an unexplored variation of the well-established TTF framework, rather than in a body of published research. Further investigation would be required to elucidate its specific properties and potential applications.

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(benzylsulfanyl)-2-(4,5-diethyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24S6/c1-3-19-20(4-2)28-23(27-19)24-29-21(25-15-17-11-7-5-8-12-17)22(30-24)26-16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKHAPYKCWDVSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C2SC(=C(S2)SCC3=CC=CC=C3)SCC4=CC=CC=C4)S1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649838 | |

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698359-01-2 | |

| Record name | 2-[4,5-Bis(benzylsulfanyl)-2H-1,3-dithiol-2-ylidene]-4,5-diethyl-2H-1,3-dithiole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Bis Benzylthio Tetrathiafulvalene and Analogues

Strategic Approaches to the Tetrathiafulvalene (B1198394) Core Construction

The formation of the central double bond connecting the two 1,3-dithiole rings is a critical step in the synthesis of any TTF derivative. Various coupling strategies have been developed to achieve this, often involving sulfur-containing heterocyclic precursors.

A widely utilized and effective method for constructing the tetrathiafulvalene skeleton is through the phosphite-mediated coupling of 1,3-dithiole derivatives. nih.gov This reaction typically involves heating the precursors in the presence of a phosphite (B83602), such as triethyl phosphite or trimethyl phosphite, which acts as a desulfurizing and coupling agent. beilstein-journals.orgnih.gov The reaction can be used for both self-coupling of identical dithiole units (homocoupling) and cross-coupling of different units (heterocoupling) to create unsymmetrical TTF derivatives. nih.govresearchgate.net

For instance, the cross-coupling of a 1,3-dithiole-2-one with a 1,3-dithiole-2-thione (B1293655) in refluxing triethyl phosphite is a common strategy to produce asymmetrically substituted TTFs. beilstein-journals.orgnih.gov This method provides an efficient pathway to TTFs with two differently substituted 1,3-dithiole rings. nih.govbeilstein-journals.org The versatility of this approach allows for the synthesis of a wide array of TTF derivatives by simply varying the substituents on the dithiole precursors. clockss.org The reaction is believed to proceed through the formation of reactive intermediates that then couple to form the central C=C bond of the TTF core. nih.gov

Table 1: Examples of Phosphite-Mediated Coupling Reactions

| Precursor 1 | Precursor 2 | Coupling Agent | Product Type | Reference |

| 1,3-dithiole-2-thione | 1,3-dithiole-2-thione | Triethyl phosphite | Symmetrical TTF | beilstein-journals.org |

| 1,3-dithiole-2-one | 1,3-dithiole-2-thione | Triethyl phosphite | Unsymmetrical TTF | nih.govbeilstein-journals.org |

| Bromo-substituted 1,3-dithiole-2-thione | Bromo-substituted 1,3-dithiole-2-one | Triethyl phosphite | Brominated TTF | researchgate.net |

| N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one | 1,3-dithiole-2-thiones | Triethyl phosphite | Monopyrrolotetrathiafulvalenes | nih.gov |

1,3-dithiole-2-thiones are pivotal precursors in the synthesis of TTF and its analogues. nih.gov They are frequently employed in heterocoupling reactions with their corresponding 1,3-dithiole-2-one counterparts to generate non-symmetrically substituted TTFs. nih.govbeilstein-journals.org The higher reactivity of sulfur ylide intermediates, formed from the 1,3-dithiole-2-thiones, with the 1,3-dithiole-2-ones is believed to favor the cross-coupling product over the homocoupling byproduct of the thione. nih.gov To further promote the desired heterocoupling, an excess of the 1,3-dithiole-2-thione is often used. nih.gov

Introduction and Functionalization with Benzylthio and Ethyl Moieties

Once the TTF core is constructed, or during the synthesis of the dithiole precursors, the desired substituents must be introduced. For Diethyl bis-(benzylthio)tetrathiafulvalene, this involves the attachment of two ethyl groups and two benzylthio groups.

A powerful strategy for introducing a variety of functional groups onto the TTF scaffold involves the generation of thiolate intermediates, which can then be alkylated. beilstein-journals.org The use of protecting groups, such as the 2-cyanoethyl group, allows for the sequential deprotection and alkylation of thiol functionalities. nih.govbeilstein-journals.org Treatment of a cyanoethyl-protected thiol with a base like caesium hydroxide (B78521) generates a stable thiolate. nih.govbeilstein-journals.org This thiolate can then react with an alkyl halide, such as ethyl iodide or benzyl (B1604629) bromide, to introduce the desired alkyl or benzylthio groups. nih.govbeilstein-journals.org This stepwise approach offers excellent control over the functionalization process and is suitable for creating asymmetrically substituted TTFs. beilstein-journals.org

The direct metalation of the TTF core is another route to functionalization. nih.govacs.org Using specific bases, such as Mg- or Zn-TMP bases (where TMP = 2,2,6,6-tetramethylpiperidyl), allows for the deprotonation of the TTF scaffold to create magnesium or zinc derivatives. nih.govacs.org These organometallic intermediates can then react with various electrophiles, including those that would introduce sulfur-containing moieties, providing a pathway for thiolation. nih.govacs.org

Achieving a specific substitution pattern on the TTF molecule, such as the one in this compound, requires regioselective control. One method to achieve this is through stepwise functionalization. nih.govacs.org By carefully controlling the stoichiometry of a metalating agent, it is possible to selectively functionalize one, two, three, or all four positions on the TTF core. nih.govacs.org For instance, using one equivalent of a base can lead to mono-functionalization, while subsequent deprotonation and reaction with a different electrophile can introduce a second, different group. nih.govacs.org

Another strategy involves the use of sterically bulky protecting groups. For example, a triisopropylsilyl (TIPS) group can be introduced onto one of the dithiole rings. acs.org This bulky group directs subsequent functionalization reactions, such as palladium-catalyzed arylations or lithiation, exclusively to the less sterically hindered dithiole ring. acs.org After functionalization, the TIPS group can be removed, allowing for further modifications on the now-deprotected ring, thus enabling the synthesis of low-symmetry TTF derivatives. acs.org

Advanced Synthetic Protocols and Optimization for Analogous Systems

The development of new synthetic methods continues to expand the library of accessible TTF analogues. Palladium-catalyzed direct C–H arylation has emerged as a powerful tool for creating TTF derivatives bearing aromatic rings. nih.gov This method allows for the direct coupling of aryl halides with the C-H bonds of the TTF core, bypassing the need for pre-functionalization like lithiation. nih.gov

Furthermore, the use of highly kinetically active but gentle bases, such as Mg- and Zn-TMP bases, represents a significant advancement. nih.govacs.org These reagents tolerate a wide range of sensitive functional groups that might not be compatible with more reactive organometallic reagents like organolithiums. nih.govacs.org This allows for the synthesis of highly functionalized and complex TTF derivatives under mild reaction conditions. nih.govacs.org These advanced protocols are crucial for the "fine-tuning" of the electronic and optical properties of TTF systems for various applications. nih.govacs.org

Multi-Step Synthesis Pathways for Elaborate Architectures

The construction of complex tetrathiafulvalene (TTF) analogues often requires a multi-step approach, as the desired molecular architecture cannot typically be achieved in a single reaction. vapourtec.com These pathways are designed to build the TTF core and introduce peripheral functional groups in a sequential and controlled manner. A common strategy involves the synthesis of precursor molecules, such as 1,3-dithiole-2-thiones or the corresponding ketones, which are then coupled to form the central C=C double bond of the TTF framework.

For elaborate architectures, synthetic routes can begin from relatively simple, commercially available starting materials. For instance, the synthesis of bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives functionalized with hydroxyl groups involves short, yet carefully planned, synthetic routes. rsc.org A key step in such syntheses is the cycloaddition of 1,3-dithiole-2,4,5-trithione with alkenes to construct the necessary dihydro-1,3-dithiolo[4,5-b]1,4-dithiin-2-thione precursors. rsc.org These precursors are then subjected to homo- or hetero-coupling procedures, often using reagents like triethyl phosphite, to yield the final TTF derivative. rsc.org

Controlled Derivatization and Yield Enhancement

Controlled derivatization is the process of introducing specific functional groups onto a core molecule to tailor its properties. In TTF chemistry, derivatization is key to creating materials for applications ranging from molecular sensors to redox-controlled switches. rsc.orgnih.gov This process must be carefully managed to ensure the desired functional groups are added at the correct positions without unwanted side reactions.

Yield enhancement is a critical aspect of these synthetic methodologies. The efficiency of TTF synthesis can be highly sensitive to reaction conditions. A notable example is the preparation of BEDT-TTF via photochemical desulfurization of 4,5-ethylenedithiolo-1,3-dithiole-2-thione. psu.edu The yield of this reaction is significantly influenced by the choice of solvent, the type and concentration of the nucleophilic agent (typically a trivalent phosphorus compound), and the reaction temperature. psu.edu

Research into this photochemical method has shown that optimizing these parameters is crucial for maximizing the product yield. For instance, the reaction proceeds with varying efficiency depending on the specific phosphite ester used and the solvent system.

| Nucleophilic Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| P(OEt)₃ | Benzene (B151609) | 15 | 58 |

| P(OEt)₃ | Benzene | 3 | 45 |

| P(OMe)₃ | Benzene | 15 | 31 |

| P(O-i-Pr)₃ | Benzene | 15 | 25 |

| P(OEt)₃ | Acetonitrile | 15 | 15 |

The data indicates that triethyl phosphite in benzene at 15°C provides the optimal yield under the studied conditions. psu.edu Such systematic optimization is fundamental to enhancing yields in the synthesis of this compound and its analogues. Furthermore, the strategic incorporation of functional groups can itself be a method of yield enhancement in subsequent steps by influencing the molecule's reactivity or solubility, thereby simplifying purification and increasing recovery. mit.edu

Electrochemical Behavior and Redox Chemistry of Diethyl Bis Benzylthio Tetrathiafulvalene

Detailed Cyclic Voltammetry Studies of Oxidation Processes

Cyclic voltammetry is a key technique used to probe the redox behavior of Diethyl bis-(benzylthio)tetrathiafulvalene. This method provides detailed information about the oxidation potentials and the stability of the electrochemically generated species.

Studies have shown that tetrathiafulvalene (B1198394) and its derivatives typically exhibit two separate and reversible one-electron oxidation steps. mdpi.com This process leads to the sequential formation of a radical cation (TTF•+) and a dication (TTF2+). mdpi.comrsc.org The reversibility of these steps is a critical feature, indicating that the oxidized species are stable on the timescale of the cyclic voltammetry experiment and can be efficiently reduced back to their previous states. This characteristic is fundamental to the development of molecular switches and other redox-active materials. rsc.orgnih.gov

Upon the first one-electron oxidation, the neutral this compound molecule is converted into a radical cation. The stability of this radical cation is a hallmark of the TTF framework. A second one-electron oxidation then generates the dicationic species. The stability of both the radical cation and the dication is crucial for the practical application of TTF derivatives in electronic devices and supramolecular systems. The ability to isolate and characterize these charged species has been a significant area of research.

Influence of Peripheral Substituents on Redox Potentials

The peripheral substituents on the tetrathiafulvalene core, in this case, the diethyl and bis-(benzylthio) groups, play a significant role in modulating the redox potentials of the molecule.

The electron-donating or electron-withdrawing nature of the substituents directly impacts the ease with which electrons can be removed from the TTF core. The ethyl and benzylthio groups are generally considered to be electron-donating. This electron-donating character increases the electron density on the TTF core, making it easier to oxidize. Consequently, the oxidation potentials of this compound are expected to be lower than that of the unsubstituted tetrathiafulvalene. The precise values of these potentials are determined by the cumulative electronic effects of these substituents.

The ability to modify the structure of tetrathiafulvalene derivatives and, in turn, tune their redox properties is a key advantage in the design of new materials. By strategically altering the peripheral substituents, researchers can control the oxidation potentials to meet the requirements of specific applications. This structural modification allows for the fine-tuning of the electronic properties of the molecule, which is essential for the development of advanced functional materials.

Electron Transfer Mechanisms in Solution and at Interfaces

Understanding the mechanisms of electron transfer for this compound, both in solution and when adsorbed on surfaces, is critical for its integration into electronic devices. The kinetics and thermodynamics of these electron transfer processes dictate the efficiency and performance of such devices. The study of electron transfer at interfaces is particularly important for applications in molecular electronics and sensors, where the interaction between the molecule and a conducting or semiconducting surface is paramount.

Electronic Structure Elucidation and Spectroscopic Characterization

Advanced Spectroscopic Probes for Molecular and Electronic Structure

Spectroscopic techniques are indispensable tools for probing the fundamental characteristics of molecules. By examining the interaction of electromagnetic radiation with Diethyl bis-(benzylthio)tetrathiafulvalene, critical insights into its electronic transitions, vibrational modes, and atomic connectivity can be obtained.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Oxidation States

Ultraviolet-visible (UV-Vis) spectroscopy is a primary technique for investigating the electronic transitions within a molecule. For tetrathiafulvalene (B1198394) derivatives, UV-Vis spectra are particularly informative about the π-electron system and the stability of different oxidation states. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.

In its neutral state, this compound is expected to exhibit characteristic absorption bands corresponding to π → π* transitions within the tetrathiafulvalene core and the benzylthio substituents. The precise wavelengths of maximum absorption (λmax) are sensitive to the molecular geometry and the electronic influence of the substituents. Upon oxidation to its radical cation (TTF•+) and dication (TTF2+) states, significant changes in the UV-Vis spectrum are anticipated. These oxidized species, which are often stable due to the formation of aromatic 1,3-dithiolium rings, typically display new, lower-energy absorption bands that extend into the visible or even near-infrared region. The appearance and position of these bands serve as a clear indicator of the compound's redox behavior and the energy levels of its molecular orbitals.

A representative, though hypothetical, dataset for the UV-Vis absorption of this compound in its different oxidation states is presented in Table 1.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Oxidation State | Expected λmax (nm) | Type of Transition |

|---|---|---|

| Neutral (TTF) | ~300-350 | π → π* |

| Radical Cation (TTF•+) | ~350-450, ~500-600 | π → π*, Intramolecular Charge Transfer |

Infrared (IR) Spectroscopy for Vibrational Modes and Charge Transfer Signatures

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the characteristic frequencies at which its bonds stretch, bend, and vibrate. For this compound, the IR spectrum would reveal key information about its functional groups and the distribution of charge within the molecule.

Specific vibrational modes, particularly the stretching of the central C=C double bond of the TTF core, are known to be highly sensitive to the molecule's oxidation state. In the neutral form, this vibration typically appears in the range of 1500-1550 cm-1. Upon oxidation, the bond order of the central C=C bond changes, leading to a noticeable shift in its vibrational frequency. This phenomenon, known as a charge transfer signature, is a powerful tool for assessing the degree of charge transfer in TTF-based materials. Other important vibrational bands would include C-S stretching modes, C-H stretching and bending from the diethyl and benzyl (B1604629) groups, and aromatic C=C stretching from the benzyl rings.

A summary of expected characteristic IR absorption bands for this compound is provided in Table 2.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|

| C=C Stretch (TTF Core) | 1500-1550 |

| C-S Stretch | 650-800 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| C-H Stretch (Aromatic) | 3000-3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and connectivity of a molecule by probing the magnetic properties of its atomic nuclei. For this compound, both 1H and 13C NMR would be essential for confirming its molecular structure.

The 1H NMR spectrum would show distinct signals for the protons of the diethyl and benzylthio groups. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the methylene (B1212753) protons of the benzyl groups would likely appear as a singlet, while the ethyl groups would exhibit a characteristic quartet and triplet pattern due to spin-spin coupling. The integration of these signals would confirm the relative number of protons in each part of the molecule.

The 13C NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the TTF core are particularly sensitive to the electronic effects of the substituents.

Table 3 outlines the anticipated 1H and 13C NMR chemical shifts for this compound.

Table 3: Anticipated 1H and 13C NMR Chemical Shifts (in ppm) for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ) |

|---|---|---|

| 1H | -CH2- (Ethyl) | 2.5-3.0 (quartet) |

| 1H | -CH3 (Ethyl) | 1.0-1.5 (triplet) |

| 1H | -S-CH2- (Benzyl) | 4.0-4.5 (singlet) |

| 1H | Aromatic (Benzyl) | 7.0-7.5 (multiplet) |

| 13C | C=C (TTF Core) | 110-130 |

| 13C | -CH2- (Ethyl) | 25-35 |

| 13C | -CH3 (Ethyl) | 10-20 |

| 13C | -S-CH2- (Benzyl) | 35-45 |

Single Crystal X-ray Diffraction Analysis of Molecular and Supramolecular Arrangements

The supramolecular arrangement, including intermolecular interactions such as S···S contacts and π-π stacking, is crucial for understanding the electronic properties of the material, as these interactions dictate the pathways for charge transport. The specific packing motif can significantly influence whether the material behaves as a semiconductor or a conductor.

While a specific crystal structure for this compound is not publicly available, Table 4 presents a hypothetical set of key crystallographic parameters that would be determined from such an analysis.

Table 4: Hypothetical Key Crystallographic Parameters for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 15.2 |

| c (Å) | 8.9 |

| β (°) | 95.5 |

| Z | 4 |

| Central C=C Bond Length (Å) | 1.34-1.36 |

Quantum Chemical and Theoretical Investigations of Electronic Properties

Theoretical calculations provide a powerful complement to experimental studies, offering deep insights into the electronic structure and properties of molecules that can be difficult to probe experimentally.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its optimized ground state geometry, the energies of its frontier molecular orbitals (HOMO and LUMO), and its molecular electrostatic potential.

The optimized geometry from DFT calculations can be compared with experimental data from X-ray diffraction to validate the computational model. The HOMO-LUMO energy gap is a key parameter that provides an estimate of the molecule's electronic excitation energy and its kinetic stability. A smaller HOMO-LUMO gap generally correlates with higher reactivity and easier oxidation. The molecular electrostatic potential map would reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), providing insights into its reactivity and intermolecular interactions.

Table 5 summarizes the types of data that would be obtained from DFT calculations on this compound.

Table 5: Data Obtainable from Density Functional Theory (DFT) Calculations on this compound

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides bond lengths and angles for the most stable conformation. |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Correlates with electronic excitability and chemical reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

For analogous TTF compounds, TD-DFT calculations, often paired with a functional like B3LYP and a basis set such as 6-31G(d,p), are employed to simulate UV-Vis absorption spectra. These simulations help in assigning the electronic transitions observed experimentally. The calculations can predict the energies of vertical excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This analysis is crucial for understanding the charge-transfer characteristics within the molecule and between molecules in aggregated states.

Ab Initio and Pseudofunction Energy-Band Calculations for Delocalized Systems

For materials that form crystalline structures, such as charge-transfer salts of TTF derivatives, understanding the electronic band structure is key to explaining their conductive properties. Ab initio and pseudofunction energy-band calculations are theoretical methods used to model the electronic states in periodic systems.

Ab initio molecular orbital methods have been successfully used to study the electronic and geometric structures of related molecules like bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF). These calculations can determine parameters such as transfer integrals and Coulomb interactions from dimer and tetramer models of the molecule. Such parameters are then used in model Hamiltonians to investigate the electronic states and predict properties like antiferromagnetic correlation. While specific ab initio band structure calculations for this compound were not found, this approach remains a fundamental tool for predicting the solid-state electronic properties of such delocalized π-systems.

Computational Analysis of Molecular Orbitals (HOMO/LUMO) and Charge Distribution

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic behavior, including its electron-donating ability and electrochemical properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity.

For various TTF derivatives, Density Functional Theory (DFT) calculations are routinely performed to determine the energies of these frontier orbitals. The HOMO in TTF and its derivatives is typically a π-orbital with significant contributions from the sulfur atoms and the central C=C bond, consistent with their character as strong electron donors. The LUMO is also a π*-orbital. A smaller HOMO-LUMO gap generally indicates a molecule that is more easily oxidized and can participate more readily in charge-transfer interactions.

The charge distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis and by mapping the Molecular Electrostatic Potential (MEP). These analyses reveal the localization of positive and negative charges across the molecular framework, identifying sites susceptible to electrophilic or nucleophilic attack. In TTF derivatives, the sulfur atoms of the dithiole rings and the central fulvalene (B1251668) core are key regions of electron density that govern intermolecular interactions, which are crucial for the formation of conductive stacks in their charge-transfer salts.

Below is a representative table illustrating the kind of data obtained from DFT calculations for TTF derivatives, which would be analogous for this compound.

| Computational Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

| HOMO Energy | -4.5 to -5.5 eV | Related to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 eV | Related to electron affinity. |

| HOMO-LUMO Gap | 2.5 to 4.5 eV | Indicates chemical reactivity and electronic transition energy. |

| Dipole Moment | 0.5 to 2.0 Debye | Measures the overall polarity of the molecule. |

Formation and Characteristics of Charge Transfer Complexes and Radical Cation Salts

Design and Synthesis of Charge Transfer Complexes with Electron Acceptors

The synthesis of charge transfer complexes involving Diethyl bis-(benzylthio)tetrathiafulvalene is a process guided by principles of molecular recognition and electronic complementarity. The design focuses on pairing the donor molecule with acceptors that possess appropriate electron affinities to facilitate partial or complete charge transfer.

The choice of an electron acceptor is critical in determining the properties of the resulting charge transfer complex. Strong π-acceptors are typically employed to interact with the electron-rich tetrathiafulvalene (B1198394) (TTF) core. Commonly used acceptors include 7,7,8,8-tetracyanoquinodimethane (B72673) (TCNQ), its fluorinated derivative 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane (B1363110) (TCNQ-F4), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

The electron-accepting strength of these molecules varies, which in turn influences the degree of charge transfer in the complex. TCNQ is a classic acceptor that forms highly conducting salts with many TTF derivatives. beilstein-journals.org TCNQ-F4 is an even stronger acceptor due to the electron-withdrawing fluorine atoms, often leading to a more ionic ground state in the resulting complex. researchgate.net DDQ is also a potent acceptor, and its interactions with donor molecules can be readily studied using spectrophotometric methods to characterize the resulting CT complexes. nih.govcerist.dznih.gov The selection of a specific acceptor allows for the tuning of the electronic structure, moving from neutral complexes with weak interactions to fully ionic salts.

Table 1: Selected Electron Acceptor Molecules for Charge Transfer Complexes

| Acceptor Molecule | Full Name | Key Characteristics |

|---|---|---|

| TCNQ | 7,7,8,8-tetracyanoquinodimethane | Forms highly conducting, metallic-like charge transfer salts with many TTF donors. beilstein-journals.orgmdpi.com |

| TCNQ-F4 | 2,3,5,6-tetrafluoro-7,7,8,8-tetracyanoquinodimethane | Stronger electron acceptor than TCNQ, often resulting in more ionic complexes. researchgate.netresearchgate.net |

| DDQ | 2,3-dichloro-5,6-dicyano-p-benzoquinone | A strong π-acceptor used to form stable 1:1 charge transfer complexes. nih.govnih.govpreprints.org |

The growth of high-quality single crystals is essential for detailed structural analysis and property measurements. Several techniques are employed for this purpose:

Slow Evaporation: A solution containing stoichiometric amounts of the donor and acceptor is allowed to evaporate slowly, leading to the gradual formation of crystals.

Solvent Diffusion: A solution of one component is carefully layered with a solution of the other component in a miscible solvent. Crystals form at the interface as the molecules diffuse.

Electrocrystallization: This is a widely used method for generating radical cation salts. rsc.org A constant current or potential is applied to a solution containing the neutral donor molecule and a supporting electrolyte with the desired counter-anion, leading to the controlled oxidation of the donor and the growth of salt crystals on the anode.

The choice of solvent, temperature, and growth rate can significantly impact the crystal quality, polymorphism, and even the stoichiometry of the final product. aps.org

Properties and Structural Organization of Radical Cation Salts

Radical cation salts of this compound are ionic compounds where the donor molecule has been oxidized to a radical cation. These salts are particularly noted for their diverse crystalline structures and interesting electronic and magnetic properties, which arise from the specific arrangement of the charged molecules in the solid state.

The crystal structures of TTF-based radical cation salts are typically characterized by segregated layers or stacks of the donor cations and the counter-anions. researchgate.net This segregation of charged species is fundamental to their electrical properties. Within the donor layers, the molecules often arrange into specific packing motifs, such as the α, β, β'', and κ-phases, which describe the geometric arrangement of the donor molecules relative to one another. nih.govresearchgate.net

The arrangement is a delicate balance of intermolecular forces that seek to maximize packing efficiency while accommodating the counter-anions. The specific motif adopted has a profound effect on the electronic bandwidth and, consequently, the conductivity of the material. For instance, the β'' packing motif is known to feature several side-to-side S···S close contacts between donor stacks, which can facilitate two-dimensional electronic transport. nih.gov

The solid-state architecture of these radical cation salts is stabilized by a network of non-covalent intermolecular interactions. rsc.org For TTF derivatives, two types of interactions are of paramount importance:

π-π Stacking: The planar TTF cores of adjacent molecules often stack face-to-face, allowing for the overlap of their π-orbitals. This overlap is crucial for charge transport along the stacking direction. The nature and extent of this stacking can modulate electrical conductivity. rsc.org

S···S Contacts: Short intermolecular contacts between the sulfur atoms of neighboring molecules provide an additional pathway for electronic communication. These side-by-side and inter-stack interactions are critical for establishing two- or three-dimensional electronic networks, which can suppress the instabilities often found in purely one-dimensional systems. nih.govresearchgate.net

The distances of these interactions are typically shorter than the sum of the van der Waals radii, indicating a significant electronic coupling between the molecules.

Table 2: Common Intermolecular Interactions in TTF-based Salts

| Interaction Type | Description | Typical Distance Range (Å) | Significance |

|---|---|---|---|

| π-π Stacking | Overlap of π-orbitals between parallel, stacked TTF cores. | 3.3 - 3.8 | Primary pathway for charge transport along the stacking axis. rsc.org |

| S···S Contacts | Close contacts between sulfur atoms on adjacent molecules. | 3.2 - 3.7 | Creates transverse pathways for charge transport, enhancing dimensionality. nih.govresearchgate.net |

In many radical cation salts with stoichiometries other than 1:1, the positive charge is not localized on a single donor molecule but is delocalized over several units. This creates a "mixed-valence" state, where the average oxidation state of the donor is fractional (e.g., +0.5 in a 2:1 salt). wikipedia.orgwiley-vch.de Such systems are of great interest because the mobility of electrons between molecules in different oxidation states is a fundamental requirement for electrical conductivity. researchgate.net

The degree of charge delocalization can be classified according to the Robin-Day classification (Class I: localized, Class II: partially delocalized, Class III: fully delocalized). wikipedia.orgberkeley.edu The analysis of mixed-valence states can be performed by:

X-ray Crystallography: The bond lengths within the TTF core are sensitive to the molecule's oxidation state. By analyzing intramolecular bond distances, it is possible to estimate the charge on individual molecules. researchgate.net

Spectroscopy: The presence of an intervalence charge transfer (IVCT) band in the near-infrared region of the electronic absorption spectrum is a hallmark of mixed-valence compounds and provides information about the degree of electronic coupling between the redox centers. rsc.orgberkeley.edu

In some systems, the charge may be localized at low temperatures, leading to a transition from a metallic to an insulating state, while in others, the charge remains delocalized, preserving conductivity down to very low temperatures. rsc.org

Role of Benzylthio and Ethyl Substituents in Complex Formation and Solid-State Architecture

Information regarding the specific effects of the benzylthio and ethyl substituents on the formation of charge transfer complexes and the solid-state architecture of this compound is not available in the reviewed scientific literature. Research on analogous compounds with either alkylthio or benzyl-containing groups suggests that these substituents can influence molecular packing through steric effects and intermolecular interactions, which in turn affects the electronic properties of the resulting materials. However, a detailed analysis for the title compound is not possible without dedicated studies.

Similarly, the creation of data tables with crystallographic parameters or electronic properties of charge transfer complexes or radical cation salts of this compound is not feasible due to the lack of published data.

Applications in Organic Electronics and Advanced Functional Materials

Molecular Switches and Redox-Controlled Functional Systems

The ability of TTF derivatives to be reversibly oxidized and reduced without decomposition makes them almost perfect molecular switches. This switching behavior, triggered by an electrochemical stimulus, can induce significant changes in the molecule's physical and chemical properties, which is the basis for their use in dynamic molecular systems.

Tetrathiafulvalene (B1198394) and its derivatives are frequently incorporated as π-electron-rich recognition sites in mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. In these systems, a macrocyclic component can be switched between the TTF station and a secondary station by altering the oxidation state of the TTF unit. In its neutral, electron-rich state, the TTF unit strongly binds π-electron-deficient macrocycles. Upon oxidation to the TTF radical cation or dication, the resulting electrostatic repulsion causes the macrocycle to move to another recognition site along the molecular thread. This redox-controlled shuttling motion forms the basis of artificial molecular machines. The mechanical bond in these structures facilitates the formation of TTF radical dimers under redox control, allowing for detailed investigation of intermolecular interactions. bohrium.com

The distinct electronic and optical properties associated with the different oxidation states of TTF derivatives are harnessed in the design of redox-switchable devices. The change from the neutral TTF to its radical cation (TTF•+) and dication (TTF2+) states leads to dramatic changes in absorption spectra, which can be exploited for electrochromic applications. Furthermore, the ability to control molecular conformation and intermolecular interactions through redox stimuli is a key principle in creating materials with switchable conductivity, fluorescence, or magnetic properties. For instance, systems have been designed where two TTF units are tethered to a flexible backbone; upon oxidation, the molecule folds into a compact conformation to stabilize the stacked radical species, a motion that can be reversed upon reduction.

Organic Conductors and Semiconductors for Electronic Devices

For decades, TTF derivatives have been at the forefront of research into organic conducting materials, a field that began with the discovery of the metallic properties of the TTF-TCNQ charge-transfer salt. nih.gov The ability of TTF molecules to form stable radical cations allows them to arrange in segregated stacks, creating pathways for charge transport.

Organic field-effect transistors (OFETs) are fundamental components of flexible, low-cost electronics such as displays and sensors. wikipedia.org TTF derivatives, including those functionalized with benzyl (B1604629) and thienyl groups, have proven to be effective semiconductor materials in OFETs. beilstein-journals.org This performance is attributed to the enhanced π–π stacking facilitated by the extended aromatic groups, which improves intermolecular charge transport. beilstein-journals.org OFETs can be fabricated using various methods, including vacuum deposition or solution-processing techniques like zone casting, which can produce highly ordered crystalline films. wikipedia.orgresearchgate.net The performance of these devices is often comparable to that of amorphous silicon. dntb.gov.ua

| TTF Derivative | Fabrication Method | Charge Carrier Mobility (cm²/Vs) | On/Off Ratio |

|---|---|---|---|

| Dithiophene-tetrathiafulvalene (DT-TTF) | Solution-Processed Single Crystal | Up to 3.6 | > 10⁶ |

| Dibenzo-tetrathiafulvalene (DB-TTF) | Solution-Processed Single Crystal | Up to 3.6 | > 10⁶ |

| Generic TTF Derivative | Single-Crystal (Drop-casting) | Up to 1.4 | Not Specified |

| Dithiophene-tetrathiafulvalene (DT-TTF) | Zone Casting | 0.17 | Not Specified |

The creation of electrically conductive materials from TTF derivatives relies on the formation of charge-transfer salts or radical cation salts. In these materials, the TTF units are partially oxidized, and they arrange into stacks or layers that facilitate the movement of charge carriers. A prominent example is Bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF), whose salts are among the most studied organic superconductors. nih.govbeilstein-journals.org More recently, TTF units have been incorporated into porous, crystalline frameworks like covalent organic frameworks (COFs). berkeley.edursc.org The porous nature of these frameworks allows for chemical doping, for instance with iodine, which can oxidize the TTF units and dramatically increase the material's conductivity. berkeley.edursc.org

| Material | Condition | Conductivity |

|---|---|---|

| TTF-based Covalent Organic Framework (TTF-COF) | Doped with I₂ | 0.28 S/m |

| (BEDT-TTF)₂[8,8′-Cl₂-3,3′-Co(1,2-C₂B₉H₁₀)₂] | Room Temperature | 1.5 Ohm⁻¹ cm⁻¹ (150 S/m) |

| (BMDT-TTF)₄[8,8′-Cl₂-3,3′-Co(1,2-C₂B₉H₁₀)₂] | Room Temperature | 2.0 Ohm⁻¹ cm⁻¹ (200 S/m) |

Development of Chemical Sensors and Chemo-Responsive Materials

The sensitivity of the TTF core's redox properties to its local chemical environment makes it an excellent component for chemical sensors. By functionalizing the TTF molecule with specific recognition groups (e.g., amido or diamino moieties), chemo-responsive materials can be designed. rsc.org The binding of an analyte, such as a metal cation or an anion, to the recognition site can alter the electron density of the TTF core. This change can be detected as a shift in the oxidation potential of the TTF unit, typically measured by cyclic voltammetry. For example, a bis(diamino-diamido) TTF derivative has been shown to selectively respond to certain anions (HC₂O₄⁻, SO₄²⁻) and cations (Ni²⁺, Cu²⁺) through measurable shifts in its redox potentials. rsc.org This principle allows for the creation of highly selective and sensitive electrochemical sensors.

Bio-Inspired Applications and Catalysis Research in Diethyl bis-(benzylthio)tetrathiafulvalene

While the broader class of tetrathiafulvalene (TTF) derivatives has garnered significant interest in the fields of bio-inspired applications and catalysis, specific research focusing solely on this compound in these areas is not extensively documented in publicly available scientific literature. The unique electronic properties of the TTF core, characterized by its ability to exist in multiple stable oxidation states, make it a promising candidate for such applications. However, detailed studies elucidating the bio-mimetic or catalytic potential of the diethyl bis-(benzylthio) substituted variant are yet to be prominently reported.

In the wider context of TTF chemistry, researchers have explored the integration of TTF moieties into bio-inspired systems. For instance, TTF derivatives have been investigated as components in the design of artificial hydrogenase mimics. These systems draw inspiration from natural enzymes ([FeFe] hydrogenases) that are highly efficient in producing molecular hydrogen. The TTF unit in these mimics can act as an electron relay, facilitating the electrocatalytic evolution of dihydrogen. This application is a prime example of a bio-inspired approach where a synthetic molecule is designed to replicate the function of a biological catalyst.

Furthermore, the catalytic activity of the parent tetrathiafulvalene has been demonstrated in certain organic reactions. For example, TTF can catalyze sequential radical-polar reactions, showcasing its potential to act as a catalyst in organic synthesis. The redox-active nature of the TTF core is central to this catalytic behavior.

The application of TTF derivatives also extends to the development of biosensors. TTF can function as an effective mediator in amperometric biosensors, facilitating electron transfer between an enzyme and an electrode surface. A notable example is the use of TTF in a biosensor for the detection of L-lactate, where it shuttles electrons from L-lactate oxidase to the electrode.

| Research Area | Application of TTF Derivatives | Specific Findings for this compound |

| Bio-Inspired Applications | Design of [FeFe] hydrogenase mimics for electrocatalytic dihydrogen evolution. | No specific research found. |

| Catalysis | Catalyst for sequential radical-polar reactions in organic synthesis. | No specific research found. |

| Biosensors | Mediator in amperometric biosensors (e.g., for L-lactate detection). | No specific research found. |

Supramolecular Chemistry and Self Assembly of Diethyl Bis Benzylthio Tetrathiafulvalene

Molecular Recognition and Host-Guest Interactions

There is no specific information available in the scientific literature regarding the molecular recognition and host-guest interactions of Diethyl bis-(benzylthio)tetrathiafulvalene.

Templated Assembly Strategies

No studies detailing templated assembly strategies specifically utilizing this compound were found.

Exploration of Hydrogen Bonding Networks in Supramolecular Constructs

A specific analysis of hydrogen bonding networks within supramolecular constructs of this compound is not present in the available literature. The molecule itself lacks the traditional functional groups (e.g., amides, carboxylic acids) that are strong hydrogen bond donors or acceptors, making extensive hydrogen-bonded networks unlikely unless co-crystallized with other components.

Construction of Supramolecular Frameworks and Architectures

Specific research on the use of this compound in the construction of supramolecular frameworks is not available.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

There are no published studies on the formation of self-assembled monolayers (SAMs) using this compound on any metal surfaces. The presence of benzylthio groups suggests a potential for interaction with metal surfaces, a characteristic feature of thiol-based SAMs. However, the specific conditions, resulting structure, and properties of such a monolayer have not been investigated.

Dynamic Supramolecular Assemblies and Their Reversibility

No information is available regarding the participation of this compound in dynamic or reversible supramolecular assemblies.

Future Perspectives and Emerging Research Avenues for Diethyl Bis Benzylthio Tetrathiafulvalene

Exploration of Novel Functionalization and Derivatization Strategies

The development of new organic conducting materials relies heavily on the synthesis of novel functionalized TTF derivatives. A primary focus of ongoing research is the creation of unsymmetrically functionalized molecules. An efficient synthetic route involves a cross-coupling reaction to produce new bis(ethylenedithio)tetrathiafulvalene (B1211981) (BEDT-TTF) derivatives in good yields. academie-sciences.fr This method allows for the introduction of various functional groups, which can fine-tune the electronic properties of the molecule. For instance, derivatives bearing cyano groups have been synthesized, and their redox potentials studied, indicating they are slightly weaker electron donors than the parent BEDT-TTF. academie-sciences.fr

Another promising strategy is the incorporation of peptide structures. A TTF–triglycyl derivative has been synthesized and characterized, demonstrating the potential for these molecules to act as low molecular weight gelators for organic solvents. mdpi.com This opens up possibilities for creating self-assembling systems and soft materials. The synthesis involves attaching triglycine (B1329560) and L-threoninol units to a TTF carboxylic derivative. mdpi.com

Furthermore, the introduction of halogen atoms is a known method to influence intermolecular interactions and solid-state packing. rsc.org Efficient syntheses for halogenated TTF derivatives have been developed, including tetraiodotetrathiafulvalene and various bromo- and chloro-substituted versions. rsc.org These strategies, along with the installation of alkyl, ethynyl, and metal-binding side chains, significantly broaden the library of available TTF-based building blocks for advanced materials. mdpi.com

| Strategy | Example Derivative | Key Feature |

| Unsymmetrical Functionalization | 4,5-bis(2′-cyano-ethylsulfanyl)-4′,5′-ethylenedithiotetrathiafulvalene | Modified redox potentials academie-sciences.fr |

| Peptide Conjugation | TTF–triglycyl derivative | Gelation of organic solvents mdpi.com |

| Halogenation | 4-iodo-5-methyl-4′,5′-bis(methylsulfanyl)TTF | Control over solid-state packing rsc.org |

| Side-Chain Installation | trans-bis-(aminomethyl)-BEDT-TTF | Potential for metal binding mdpi.com |

Integration into Multi-Component and Hybrid Systems

The integration of functionalized TTF derivatives into more complex systems is a major frontier in materials science. The goal is to combine the electron-donating properties of the TTF core with other molecular units to create materials with synergistic or entirely new functionalities. One area of significant interest is the development of organic electroactive materials for energy storage applications.

Dissymmetric TTF derivatives are being investigated as potential electrode materials for aqueous rechargeable batteries. mdpi.com These organic materials offer potential advantages in terms of cost-effectiveness and environmental sustainability compared to traditional inorganic materials. mdpi.com Studies on compounds like cyanobenzene tetrathiafulvalene (B1198394) pyrazine (B50134) in aqueous electrolytes provide crucial insights into their redox behavior and stability, which are critical for battery performance. mdpi.com

The ability of TTF derivatives to form charge-transfer complexes is also being exploited. For example, complexes have been formed between halogenated TTF donors and the acceptor molecule 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). rsc.org The crystal structures of these complexes reveal mixed stacks of alternating donor and acceptor molecules, with the degree of charge transfer influenced by the specific functional groups present. rsc.org This ability to form ordered, conductive stacks is fundamental to their application in molecular electronics.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of TTF derivatives. Theoretical calculations provide deep insights into molecular geometry, electronic structure, and reactivity, guiding the design of new molecules with desired characteristics.

Theoretical calculations are also employed to explore the conformational landscapes of flexible TTF derivatives. For instance, in methylated BEDT-TTF derivatives, DFT calculations have been used to determine the relative energies of different conformers, helping to explain which structures are favored in the solid state. researchgate.net This predictive power allows researchers to screen potential candidate molecules computationally before undertaking complex and time-consuming synthesis, accelerating the discovery of new materials with optimal properties for specific applications.

| Computational Method | Property Investigated | Significance |

| DFT (B3LYP/6-31G(d,p)) | Equilibrium geometry, electronic structure | Predicts molecular shape and stability asrjetsjournal.org |

| Molecular Electrostatic Potential (MEP) | Sites for electrophilic/nucleophilic attack | Guides understanding of chemical reactivity asrjetsjournal.org |

| DFT (Conformational Analysis) | Relative energies of conformers | Predicts solid-state packing and structure researchgate.net |

Sustainable Synthesis and Green Chemistry Approaches

As the applications for TTF derivatives expand, there is a growing need to develop more sustainable and environmentally friendly synthetic methods. Traditional syntheses of TTF and its analogues often involve multi-step processes and the use of hazardous reagents. wikipedia.org Green chemistry principles focus on improving efficiency, reducing waste, and utilizing less toxic substances.

Research into improved synthetic routes aims to increase yields and simplify procedures. For example, phosphite-induced coupling reactions are a common method for creating the central double bond of the TTF core. mdpi.com Optimizing these coupling reactions, whether self-coupling or cross-coupling, is a key area of focus. rsc.org The development of one-pot syntheses or procedures that minimize the need for purification steps like column chromatography can significantly reduce solvent use and waste generation. mdpi.com

While specific studies on "green" synthesis for Diethyl bis-(benzylthio)tetrathiafulvalene are not yet prevalent, the broader field of TTF chemistry is moving towards more efficient protocols. An improved synthetic route for functionalized BEDT-TTF derivatives was reported that proceeds in good yields, which is a step towards greater synthetic efficiency. nih.gov Future work will likely focus on replacing hazardous solvents, reducing the number of synthetic steps, and exploring catalytic methods to create these valuable compounds with a smaller environmental footprint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.